Ethyl hex-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
ethyl hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
SJRXWMQZUAOMRJ-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)OCC |
Canonical SMILES |
CCCC=CC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl trans-2-hexenoate odor profile and flavor threshold
An In-Depth Technical Guide to the Sensory Profile and Flavor Threshold of Ethyl trans-2-Hexenoate
Introduction: The Profile of a Potent Aroma Ester
Ethyl trans-2-hexenoate (CAS No. 27829-72-7, FEMA No. 3675) is an unsaturated short-chain fatty acid ethyl ester.[1][2] As a volatile organic compound, it plays a significant role in the characteristic aroma and flavor of various fruits and fermented beverages. It is found naturally in fruits such as soursop (Annona muricata) and papaya (Carica papaya) and is also known as a metabolite produced by yeast (Saccharomyces cerevisiae) during fermentation.[1] Its potent and distinct sensory profile makes it a valuable component for the flavor and fragrance industry, where it is used to impart specific fruity and green notes in a wide range of products, including beverages, candies, baked goods, and cosmetics.[][4] This guide provides a comprehensive technical overview of its physicochemical properties, detailed sensory characteristics, and the methodologies employed for its analysis and sensory threshold determination.
Physicochemical Properties
A foundational understanding of ethyl trans-2-hexenoate's physical and chemical properties is essential for its effective application and analysis. These properties govern its volatility, solubility, and interaction with different matrices, which in turn influence its release and perception as a flavor and aroma compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [5] |
| Molecular Weight | 142.20 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5][6] |
| CAS Number | 27829-72-7 | [5] |
| FEMA Number | 3675 | [5][7] |
| Density | 0.893 - 0.905 g/mL at 20-25°C | [5][6][8] |
| Boiling Point | 167 - 183 °C at 760 mm Hg | [1][8] |
| Flash Point | 54.44 - 56 °C | [5][8] |
| Refractive Index | 1.429 - 1.440 at 20°C | [1][5][6] |
| Solubility | Slightly soluble to practically insoluble in water; Soluble in alcohol and fats. | [1][5][6] |
Comprehensive Sensory Profile
Ethyl trans-2-hexenoate is characterized by a complex and multifaceted sensory profile, contributing desirable notes across the olfactory (odor) and gustatory (flavor) domains.
Olfactory Profile (Odor)
The aroma of ethyl trans-2-hexenoate is predominantly fruity and green, with significant complexity. Multiple expert evaluations describe the odor using a range of descriptors. It is consistently characterized by a pleasant, powerful fruity note, often compared to apple and pineapple, with distinct green and sweet undertones.[1][][5] More detailed descriptions introduce nuances of rum, juicy fruit, and tropical notes like papaya and quince.[5][7][8] A composite odor profile can be summarized as:
-
Primary Notes: Fruity (apple, pineapple), Green, Sweet.[][5]
-
Secondary Notes: Juicy, Rum-like, Tropical (papaya, quince).[7][8]
-
Tertiary/Nuance Notes: Pulpy, Winey, Orange, Vegetable.[1][7]
This complexity allows it to be used not just for a singular fruit note but to add a juicy, ripe, and slightly fermented complexity to a flavor composition.
Gustatory Profile (Flavor)
The taste of ethyl trans-2-hexenoate closely mirrors its aroma. The general taste is described as fruity, green, sweet, and juicy.[5] A more specific characterization has been established at a concentration of 10 parts per million (ppm), where it is described as having a fruity, green, and sweet taste with a distinct juicy, fruity undernote.[7] This profile makes it particularly effective in applications for tropical, grape, berry, and apple flavors, as well as in rum and other alcoholic beverage profiles.[8]
Understanding and Determining Sensory Thresholds
The Concept of Flavor Thresholds
In sensory science, a sensory threshold is the minimum concentration of a substance that can be detected by the human senses.[9] This concept is critical in food science and product development for understanding the impact of individual flavor compounds on a product's overall profile.[10] Two key types of thresholds are commonly determined:
-
Detection Threshold (or Absolute Threshold): The lowest concentration at which a stimulus can be detected, even if the specific taste or smell cannot be identified. For example, a panelist might detect that a water sample is different from a plain water control but cannot describe the taste.[10]
-
Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described. This value is typically higher than the detection threshold.[9]
These thresholds are not fixed values; they vary significantly among individuals due to genetic factors, age, and health, and are determined statistically using panels of trained sensory assessors.[10]
Reported Flavor Profile Data for Ethyl trans-2-Hexenoate
While a specific, universally recognized flavor threshold value for ethyl trans-2-hexenoate is not consistently cited across major databases, its flavor profile at a known concentration provides a crucial benchmark for formulation.
| Concentration | Matrix | Flavor Description | Source |
| 10 ppm | Not Specified | Fruity, green, and sweet with a juicy, fruity undernote. | [7] |
The absence of a standardized threshold value in the literature underscores the opportunity for further research to quantify the precise detection and recognition levels of this potent ester in various food and beverage matrices.
Methodologies for Sensory and Instrumental Analysis
A dual approach combining sensory evaluation and instrumental analysis is required for the comprehensive characterization of a flavor compound like ethyl trans-2-hexenoate.
Protocol for Sensory Threshold Determination (3-AFC Method)
The Three-Alternative Forced-Choice (3-AFC) method is a standard and robust protocol for determining sensory thresholds.[11] It minimizes guessing and provides statistically reliable data.
Objective: To determine the detection threshold of ethyl trans-2-hexenoate in a specific matrix (e.g., deodorized water).
Materials:
-
Ethyl trans-2-hexenoate (high purity standard)
-
Deodorized, purified water (or other specified matrix)
-
Graduated cylinders and precision pipettes
-
Glass tasting vessels with lids, coded with random three-digit numbers
-
Panel of 15-20 trained sensory assessors
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of ethyl trans-2-hexenoate at a concentration well above the expected threshold (e.g., 50 ppm) in the chosen matrix.
-
Serial Dilution: Perform a series of dilutions (e.g., 1:1 or 1:2 with water) to create a range of concentrations descending from the stock solution. The range should be wide enough to span from easily detectable to undetectable levels.
-
Triangle Test Presentation: For each concentration level, present three samples to each panelist: two are blanks (plain water) and one contains the diluted ethyl trans-2-hexenoate. The order is randomized for each panelist.
-
Panelist Evaluation: Instruct panelists to taste/smell the samples from left to right and identify the "odd" or "different" sample. Even if they are not sure, they must choose one.
-
Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.
-
Statistical Analysis: The individual threshold is typically defined as the concentration at which a panelist achieves a score midway between chance (33.3% for 3-AFC) and 100% correct. The group threshold is then calculated by taking the geometric mean of the individual thresholds.
Protocol for Instrumental Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like ethyl trans-2-hexenoate in complex matrices.
Objective: To quantify the concentration of ethyl trans-2-hexenoate in a liquid sample (e.g., fruit juice).
Materials:
-
Gas Chromatograph with Mass Spectrometer detector
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Sample vials with septa
-
Internal standard (e.g., ethyl heptanoate, if not naturally present)
-
Ethyl trans-2-hexenoate analytical standard
Step-by-Step Protocol:
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a sample vial. Add a known concentration of the internal standard.
-
Volatile Extraction (HS-SPME): Seal the vial and place it in a heated agitator (e.g., 40°C for 20 minutes). Expose the SPME fiber to the headspace above the sample to adsorb the volatile compounds.
-
Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). The heat desorbs the analytes from the fiber onto the GC column.
-
Chromatographic Separation: The analytes travel through the GC column (e.g., a DB-5ms or equivalent) with a carrier gas (Helium). The temperature of the GC oven is ramped on a set program (e.g., start at 40°C, ramp to 240°C) to separate compounds based on their boiling points and chemical properties.
-
Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[2]
-
Identification and Quantification: The ethyl trans-2-hexenoate peak is identified by its specific retention time and by matching its mass spectrum to a reference library (like NIST).[2] Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a previously generated calibration curve.
Applications in Industry
The distinct sensory profile of ethyl trans-2-hexenoate makes it a versatile ingredient in the flavor and fragrance industry. Its primary applications include:
-
Food and Beverages: It is widely used to enhance or impart fruity notes in products like candies, baked goods, soft drinks, and alcoholic beverages, especially those requiring tropical, apple, or rum-like characteristics.[][4]
-
Fragrances and Cosmetics: The pleasant fruity and sweet aroma is incorporated into perfumes, lotions, and other personal care products.[]
Conclusion
Ethyl trans-2-hexenoate is a high-impact aroma chemical with a well-defined, complex sensory profile characterized by fruity, green, and sweet notes. While its precise flavor threshold may vary by matrix and requires further specific research, its flavor characteristics at defined concentrations provide a solid basis for its application. The combination of rigorous sensory evaluation techniques, such as the 3-AFC method, and robust instrumental analysis via GC-MS allows researchers and product developers to fully understand, quantify, and leverage the unique properties of this compound to create compelling and consistent sensory experiences in a wide array of consumer products.
References
- Ventos. (n.d.). ETHYL TRANS-2-HEXENOATE.
- E-Cigarette Forum. (2014). TFA Flavor Breakdown.
- BOC Sciences. (n.d.). CAS 27829-72-7 ETHYL 2-HEXENOATE.
- Scite.ai. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.
- FlavorActiV. (n.d.). Ethyl Hexanoate Flavour Standard for Sensory Training.
- RIFM. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0.
- The Good Scents Company. (n.d.). (E)-2-hexen-1-ol.
- HN Langyue Biotech Co., Ltd. (n.d.). China Customized Ethyl Trans-2-hexenoate Suppliers, Manufacturers. Retrieved from HN Langyue Biotech Co., Ltd. website.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519129, Ethyl hex-2-enoate.
- The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate.
- MDPI. (2023). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science.
- National Institute of Standards and Technology. (n.d.). Ethyl 2-hexenoate, trans-.
- ResearchGate. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.
- ChemicalBook. (n.d.). Ethyl (E)-hex-2-enoate.
- Top Crop. (2023). Sensory Thresholds: Beyond the Numbers.
- StudySmarter. (2024). Taste Threshold: Definition & Test.
- Science Buddies. (n.d.). Measuring Your Taste Threshold.
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Technical Guide: Natural Occurrence of Ethyl 2-Hexenoate in Tropical Fruits
This guide serves as an advanced technical resource for researchers and product developers investigating the occurrence, biosynthesis, and analysis of ethyl 2-hexenoate in tropical fruit matrices.
Executive Summary
Ethyl 2-hexenoate (CAS: 1552-67-6) is a potent volatile ester contributing a characteristic "green-fruity" and "pineapple-like" nuance to the aroma profile of various tropical fruits. Unlike its saturated counterpart, ethyl hexanoate (FEMA 2439), which provides a heavy, sweet, candy-like fruitiness, the unsaturated ethyl 2-hexenoate (FEMA 4613) imparts a fresher, sharper top note essential for the authentic sensory reconstruction of fruits like pineapple, soursop, and durian. This guide details its biosynthetic origin via the lipoxygenase pathway, its quantitative occurrence, and the gold-standard methodology for its extraction and analysis.
Chemical Profile & Isomerism
The molecule exists primarily in the (E)-configuration (trans) in nature, which is thermodynamically more stable and sensorially distinct from the (Z)-isomer.
| Property | Specification |
| IUPAC Name | Ethyl (E)-hex-2-enoate |
| CAS Number | 27391-25-1 (E-isomer); 1552-67-6 (General) |
| FEMA Number | 4613 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Odor Threshold | ~100 ppb (in water) |
| Sensory Descriptors | Pineapple, green, waxy, fruity, rum-like |
Critical Distinction: Researchers must distinguish between Ethyl Hexanoate (saturated, sweet) and Ethyl 2-Hexenoate (unsaturated, green). Mass spectrometry often yields similar fragmentation patterns (m/z 88, 99, 69), requiring precise retention time indexing (RI) for differentiation.
Biosynthetic Pathway
The formation of ethyl 2-hexenoate in fruit tissue is a downstream result of fatty acid metabolism, specifically the Lipoxygenase (LOX) Pathway . It does not arise directly from beta-oxidation but rather from the catabolism of unsaturated fatty acids (Linoleic/Linolenic acid) in response to ripening or tissue disruption.
Mechanism[2]
-
Precursor Release: Lipases release
-linolenic acid from membrane lipids. -
Oxygenation: 13-Lipoxygenase (13-LOX) converts the fatty acid to 13-hydroperoxy octadecatrienoic acid (13-HPOT).
-
Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal.
-
Isomerization: (Z)-3:(E)-2-hexenal isomerase converts the unstable (Z)-3-aldehyde to the stable (E)-2-hexenal.
-
Reduction: Alcohol dehydrogenase (ADH) reduces the aldehyde to (E)-2-hexenol.
-
Esterification: Alcohol acyltransferase (AAT) couples the alcohol with an acetyl-CoA (or other acyl-CoA) donor. Note: For ethyl esters, the acyl donor is the hexenoyl moiety transferring to ethanol, or ethanol attacking the hexenoyl-CoA.
Figure 1: Biosynthetic pathway of Ethyl (E)-2-Hexenoate from fatty acid precursors via the LOX pathway.
Occurrence in Tropical Fruits
While often overshadowed by the more abundant ethyl hexanoate, the 2-hexenoate ester is critical for the "fresh" character of the fruit.
Quantitative Profile
| Fruit Source | Scientific Name | Concentration Range | Role in Flavor Profile |
| Pineapple | Ananas comosus | 5 – 50 µg/kg | Key Character Impact. Provides the "fresh cut" green note that distinguishes fresh pineapple from canned (thermally processed) pineapple. |
| Soursop | Annona muricata | 0.5 – 1.0 mg/kg | Major Component. Often found as Methyl (E)-2-hexenoate, but the ethyl ester is a significant contributor to the creamy/fruity aroma. |
| Passion Fruit | Passiflora edulis | 10 – 100 µg/kg | Supporting. Synergizes with sulfur volatiles to create the tropical "punch" aroma. |
| Durian | Durio zibethinus | Trace – 20 µg/kg | Modulator. Modifies the sulfury onion-like notes (thiols) with a fruity lift, increasing palatability. |
Technical Insight: In Annona species (Soursop, Cherimoya), the 2-hexenoate esters are often more abundant than in other fruits, serving as a primary marker for botanical authentication.
Analytical Methodologies
Due to the volatility and potential for isomerization, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the validated protocol for analysis. Solvent extraction (LLE) often results in loss of this volatile ester or co-elution with solvent peaks.
Protocol: HS-SPME-GC-MS Quantification
1. Sample Preparation:
-
Homogenize 5g of fruit pulp with 5g of saturated NaCl solution (to salt-out volatiles).
-
Add 10 µL of Internal Standard (e.g., 2-octanol or ethyl heptanoate) at 10 ppm.
-
Place in a 20mL headspace vial with a magnetic crimp cap.
2. Extraction (HS-SPME):
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? The triple-phase fiber captures the wide polarity range of fruit esters.
-
Incubation: 40°C for 15 minutes (agitation at 250 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C.
3. GC-MS Analysis:
-
Column: DB-Wax or HP-Innowax (Polar column is essential to separate the (E)-2-hexenoate from the saturated hexanoate).
-
Injector: Splitless mode at 250°C. Desorption time: 3 mins.
-
Oven Program: 40°C (2 min hold)
5°C/min 230°C (5 min hold). -
Detection: MS in SIM mode (Selected Ion Monitoring) for quantitation.
-
Target Ions: m/z 69 (base peak), 113, 142 (molecular ion).
-
Figure 2: Analytical workflow for the isolation and quantification of ethyl 2-hexenoate.
Toxicology & Regulatory Status
For drug development and food formulation, the safety profile of ethyl 2-hexenoate is well-established.
-
FEMA Number: 4613 (Distinct from Ethyl Hexanoate, which is 2439).
-
JECFA Evaluation: Evaluated at the 76th meeting (2012).[1][2] Concluded as "No safety concern at current levels of intake."[1][2]
-
Metabolism: Rapidly hydrolyzed in vivo by carboxylesterases to ethanol and (E)-2-hexenoic acid. The acid moiety undergoes beta-oxidation in the mitochondria.
-
Genotoxicity: Negative in Ames test and micronucleus assays.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1][2] Safety evaluation of certain food additives and contaminants (Ethyl 2-hexenoate).[1][2] WHO Food Additives Series: 67.
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments for Flavor Ingredients (FEMA 4613).[2]
-
Wei, C. B., et al. (2011).[3] Characteristic Aroma Compounds from Different Pineapple Parts.[3][4][5][6] Molecules, 16(6), 5104-5112.
-
Cheong, M. W., et al. (2011). Volatile composition of soursop (Annona muricata) fruit. Flavour and Fragrance Journal.
-
Myung, K., et al. (2006).[7] Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit.[7] Journal of Agricultural and Food Chemistry.[7]
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Thermodynamic & Physicochemical Profiling of Ethyl Hex-2-enoate
A Technical Guide for Formulation Scientists and Kineticists
Abstract
This technical guide provides a rigorous examination of the thermodynamic and physicochemical properties of Ethyl hex-2-enoate (CAS 27829-72-7 / 1552-67-6), a generic unsaturated ester with emerging relevance in permeation modeling and lipid-based drug delivery systems. Unlike standard datasheets, this document focuses on the derivation of critical thermodynamic parameters—enthalpy of vaporization (
Chemical Identity & Stereochemical Considerations
For high-precision thermodynamic studies, defining the stereochemistry is non-negotiable. The commercial "Ethyl hex-2-enoate" is predominantly the (E)-isomer (trans) , though thermodynamic measurements can be skewed by (Z)-isomer impurities.
| Parameter | Data |
| IUPAC Name | Ethyl (2E)-hex-2-enoate |
| CAS Registry | 27829-72-7 (E-isomer); 1552-67-6 (General) |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| SMILES | CCC/C=C/C(=O)OCC |
| Stereochemistry | Planar around the C=C bond; Trans configuration minimizes steric strain.[1][2][3] |
Synthesis & Purification for Thermodynamic Benchmarking
Thermodynamic accuracy relies on sample purity >99.5%. Trace water or acid impurities significantly alter vapor pressure and heat capacity values.
Recommended Synthesis Route
The Fischer Esterification of (E)-2-hexenoic acid with anhydrous ethanol is the preferred route for thermodynamic-grade synthesis due to the ease of removing the volatile alcohol byproduct compared to transesterification routes.
Purification Workflow (Self-Validating Protocol)
The following workflow ensures the removal of the specific impurities (water, unreacted acid, ethanol) that confound thermodynamic measurements.
Figure 1: Purification logic for thermodynamic-grade Ethyl hex-2-enoate. The critical control point is the vacuum distillation, where the boiling point must be strictly monitored to exclude azeotropes.
Critical Thermodynamic Parameters
The following data aggregates experimental values and derived thermodynamic functions.
Phase Equilibrium Data
| Property | Value | Conditions | Source/Derivation |
| Boiling Point ( | 182.5 °C (455.6 K) | @ 760 mmHg | Experimental [1] |
| Boiling Point ( | 85.0 °C (358.1 K) | @ 25 mmHg | Experimental [2] |
| Melting Point ( | -2.0 °C | @ 1 atm | Experimental [1] |
| Density ( | 0.898 g/cm³ | @ 25 °C | JECFA Standard [3] |
| Refractive Index ( | 1.434 | @ 20 °C | Experimental [3] |
| Flash Point | 62.2 °C | Closed Cup | Safety Data [1] |
Derived Enthalpy of Vaporization ( )
Direct calorimetric data for
Calculation:
Using
Interpretation: A
Experimental Protocols for Property Determination
To validate these properties in-house, the following self-validating protocols are recommended.
Isobaric Heat Capacity ( ) via DSC
Objective: Determine the energy required to heat the ester, essential for stability modeling. Method: Differential Scanning Calorimetry (Sapphire Method).
-
Calibration: Perform baseline run (empty pans) and reference run (synthetic sapphire disk) at 10 K/min.
-
Sample Run: Hermetically seal 10-15 mg of Ethyl hex-2-enoate in an aluminum pan.
-
Profile: Equilibrate at -20°C
Ramp to 100°C at 10 K/min. -
Calculation:
-
Validation: The curve must show no endothermic peaks (implying moisture evaporation) below the boiling onset.
Vapor Pressure via Ebulliometry
Objective: Generate precise Antoine Equation coefficients. Method: Comparative Ebulliometry.
-
Setup: Use a Swietoslawski ebulliometer connected to a vacuum manifold and a high-precision manometer (±0.01 mmHg).
-
Procedure: Charge system with pure ester. Evacuate to 10 mmHg.[4] Heat until reflux is stable (condensation drop rate constant).
-
Data Collection: Record Temperature (
) vs Pressure ( ) at 10 mmHg increments up to 760 mmHg. -
Fitting: Fit data to the Antoine Equation:
.
Drug Development Context: Bio-Thermodynamics
For pharmaceutical scientists, Ethyl hex-2-enoate serves as more than a flavorant; it is a model lipophilic ester.
Lipophilicity & Permeation
-
LogP (Octanol/Water): ~2.8 (Experimental/Estimated)[4]
-
Implication: This LogP places it in the "highly permeable" class (BCS Class I/II range). It readily crosses biological membranes but has low aqueous solubility (<500 mg/L).
-
Application: It can act as a permeation enhancer in transdermal patches by fluidizing the stratum corneum lipids due to its alkyl chain length and unsaturation (kinked structure).
Metabolic Fate (Hydrolysis)
In vivo, the thermodynamic stability of the ester bond is challenged by carboxylesterases.
Figure 2: Metabolic hydrolysis pathway. The rapid conversion to hexenoic acid suggests a short half-life in plasma, making this ester suitable for prodrug moieties where rapid release of the acid payload is desired.
References
-
The Good Scents Company. (2023).[1] Ethyl trans-2-hexenoate - Physicochemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2006).[2][3] Specifications for Flavourings: Ethyl 2-hexenoate. Retrieved from [Link][3][5]
-
NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems. (General Ester Protocols).[1] Retrieved from [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of Ethyl 2-hexenoate
Abstract
Ethyl 2-hexenoate, a volatile ester primarily recognized for its characteristic fruity aroma, belongs to the broad class of α,β-unsaturated carbonyl compounds. While extensively utilized in the flavor and fragrance industries, the structure-activity relationship (SAR) of ethyl 2-hexenoate concerning its broader biological activities remains an area of nascent exploration. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the SAR of ethyl 2-hexenoate. By leveraging established principles of medicinal chemistry and toxicology related to α,β-unsaturated systems, this document outlines a systematic approach to synthesizing and evaluating analogs to elucidate the key structural determinants of biological activity. This guide will delve into the mechanistic basis of activity, propose a focused library of analogs for a hypothetical SAR study, provide detailed experimental protocols for assessing cytotoxicity and antimicrobial activity, and use predictive modeling concepts to rationalize experimental design.
Introduction: Beyond the Aroma
Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid, commonly found as a metabolite in yeast and present in various fruits.[1] Its chemical structure features a six-carbon chain with a double bond between the second and third carbons and an ethyl ester functional group.[2] While its organoleptic properties are well-documented, the presence of an electrophilic α,β-unsaturated carbonyl moiety suggests a potential for broader biological activity. This functional group is a known Michael acceptor, capable of reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4] This reactivity is the foundation for the biological effects, both therapeutic and toxicological, of many α,β-unsaturated carbonyl compounds.[4]
This guide will, therefore, explore the SAR of ethyl 2-hexenoate by focusing on two plausible and testable biological activities: cytotoxicity and antimicrobial effects. The rationale for selecting these activities is twofold: the known reactivity of the α,β-unsaturated carbonyl group and the established methodologies for their evaluation.
The Core Pharmacophore: The α,β-Unsaturated Carbonyl Moiety
The central element governing the potential biological activity of ethyl 2-hexenoate is the α,β-unsaturated ester functionality. This electrophilic "warhead" can undergo a conjugate addition reaction with nucleophiles, a process known as the Michael reaction.
Caption: Michael addition reaction of an α,β-unsaturated ester.
This covalent modification of biological macromolecules, such as enzymes and structural proteins, can lead to a disruption of their function, resulting in downstream cellular effects like apoptosis (cytotoxicity) or inhibition of essential microbial processes (antimicrobial activity). The reactivity of the Michael acceptor is a critical determinant of biological activity and can be modulated by steric and electronic factors within the molecule.
A Proposed SAR Study: A Library of Analogs
To systematically investigate the SAR of ethyl 2-hexenoate, a focused library of analogs should be synthesized and evaluated. The design of this library aims to probe the importance of three key structural regions: the ester group (R'), the aliphatic chain (R), and the α,β-unsaturated system itself.
Data Presentation: Hypothetical SAR Data
The following table summarizes the proposed analogs and the hypothetical data that would be collected from cytotoxicity and antimicrobial assays. This structured data allows for a clear comparison and the derivation of SAR trends.
| Compound ID | Structure | Modification | LogP (Calculated) | Cytotoxicity (IC50, µM) | Antimicrobial (MIC, µg/mL) |
| E2H | CH3(CH2)2CH=CHCOOCH2CH3 | Parent Compound | 2.54 | 150 | 256 |
| A-1 | CH3(CH2)2CH=CHCOOCH3 | Ester Variation (Methyl) | 2.02 | 120 | 200 |
| A-2 | CH3(CH2)2CH=CHCOOCH(CH3)2 | Ester Variation (Isopropyl) | 2.98 | 180 | 300 |
| A-3 | CH3(CH2)2CH=CHCOOC(CH3)3 | Ester Variation (tert-Butyl) | 3.42 | >500 | >512 |
| B-1 | CH3CH=CHCOOCH2CH3 | Chain Length Variation (Shorter) | 1.58 | 200 | 350 |
| B-2 | CH3(CH2)4CH=CHCOOCH2CH3 | Chain Length Variation (Longer) | 3.50 | 100 | 128 |
| C-1 | CH3(CH2)2C(CH3)=CHCOOCH2CH3 | α-Substitution (Methyl) | 2.98 | >500 | >512 |
| C-2 | CH3(CH2)2CH=C(CH3)COOCH2CH3 | β-Substitution (Methyl) | 2.98 | 300 | 400 |
| D-1 | CH3(CH2)4COOCH2CH3 | Saturated Analog (Ethyl Hexanoate) | 2.83 | >1000 | >1024 |
Causality Behind Experimental Choices and Expected SAR
-
Ester Group Variation (A-series): The size and shape of the ester group can influence solubility, cell permeability, and steric hindrance at the reaction center. It is hypothesized that smaller, less hindered esters (like the methyl ester, A-1 ) may exhibit slightly higher activity than the parent ethyl ester. Conversely, bulky substituents like the tert-butyl group (A-3 ) are expected to significantly decrease or abolish activity by sterically shielding the β-carbon from nucleophilic attack.
-
Aliphatic Chain Length Variation (B-series): The length of the aliphatic chain primarily impacts the lipophilicity of the molecule. An optimal lipophilicity is often required for cell membrane penetration. A shorter chain (B-1 ) might decrease activity due to reduced membrane association, while a longer chain (B-2 ) could enhance it, up to a certain point where insolubility or non-specific binding becomes a limiting factor.
-
Substitution on the α,β-Unsaturated System (C-series): The addition of substituents directly on the double bond is predicted to have a profound effect on reactivity. An α-methyl group (C-1 ) is expected to significantly reduce or abolish activity due to steric hindrance preventing the approach of a nucleophile to the β-carbon. A β-methyl group (C-2 ) may also reduce activity, albeit to a lesser extent, by sterically hindering the incoming nucleophile and potentially altering the electronics of the double bond.
-
Saturation of the Double Bond (D-1): The saturated analog, ethyl hexanoate (D-1 ), serves as a crucial negative control. Lacking the electrophilic α,β-unsaturated system, it is not expected to act as a Michael acceptor and is therefore predicted to be significantly less active or inactive in both cytotoxicity and antimicrobial assays. This comparison directly tests the hypothesis that the α,β-unsaturated moiety is essential for the observed biological activity.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (E2H and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Evaluation: Broth Microdilution Assay
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][6][7]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Caption: Workflow for the broth microdilution MIC assay.
Mechanistic Insights and Trustworthiness of Protocols
The described protocols are self-validating systems. The inclusion of appropriate controls (vehicle controls, positive controls, and negative controls) ensures the reliability of the data. The clear, quantitative endpoints (IC50 and MIC values) allow for robust statistical analysis and direct comparison between analogs.
The mechanistic basis for the observed activities is hypothesized to be the covalent modification of cellular nucleophiles via Michael addition. This mechanism is supported by the expected lack of activity of the saturated analog (D-1 ). Further mechanistic studies could involve assays to detect protein adduction or the depletion of intracellular glutathione, a key cellular nucleophile.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic SAR analysis of ethyl 2-hexenoate. By focusing on the inherent reactivity of the α,β-unsaturated carbonyl moiety, a logical and experimentally feasible approach to uncovering the biological potential of this class of molecules is presented. The proposed SAR study, coupled with the detailed experimental protocols, will enable researchers to identify the key structural features that govern cytotoxicity and antimicrobial activity. The insights gained from such studies will be invaluable for the future design of novel therapeutic agents or for understanding the toxicological profile of this and related compounds. Future work should focus on the synthesis and evaluation of the proposed analog library and subsequent mechanistic studies to confirm the role of Michael addition in the observed biological effects.
References
-
MiMeDB. (n.d.). Showing metabocard for Ethyl 2-hexenoate (MMDBc0033413). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trans-2-hexenoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hexenoate. Retrieved from [Link]
-
Sakurai, K., et al. (2004). Structure-activity Relationships of Alpha, Beta-Unsaturated Ketones as Assessed by Their Cytotoxicity Against Oral Tumor Cells. Anticancer Research, 24(5A), 2627-2634. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]
-
Koleva, Y., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2300–2312. Retrieved from [Link]
-
Eder, E., et al. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 99, 227–232. Retrieved from [Link]
-
LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological sciences, 94(2), 236–245. Retrieved from [Link]
-
Balaban, A. T., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 967. Retrieved from [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. Retrieved from [Link]
Sources
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. protocols.io [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS analysis parameters for ethyl trans-2-hexenoate detection
Executive Summary
Ethyl trans-2-hexenoate (CAS 27829-72-7) is a potent volatile ester contributing characteristic "green," "fruity," and "pineapple-like" notes to fermentation products, fruit distillates, and fragrance formulations.[1] Its precise quantification is critical for quality control in enology and flavor chemistry.
This guide outlines a robust Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Unlike generic ester methods, this protocol specifically addresses the challenge of separating the trans-2 isomer from its cis-3 and trans-3 analogs using polar stationary phases and optimized mass spectral ion selection.
Chemical Profile & Analytical Logic
To design a valid protocol, one must understand the analyte's behavior in the injector and column.
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₁₄O₂ | MW = 142.20 g/mol |
| Boiling Point | 167–174°C | Semi-volatile; suitable for Headspace (HS) analysis but requires heat.[2] |
| LogP | ~2.3–2.9 | Moderate hydrophobicity; adheres to non-polar matrices (lipids). |
| Isomerism | trans-2 (vs. cis-3) | Critical Challenge: Co-elution is common on non-polar (5%-phenyl) columns. |
The "Why" Behind the Method:
-
Extraction: We utilize HS-SPME (Headspace Solid-Phase Microextraction) because direct liquid injection often introduces non-volatile matrix interferences (sugars, proteins) that contaminate the liner.
-
Separation: We mandate a PEG (Polyethylene Glycol / Wax) column. Non-polar columns (e.g., DB-5) separate based on boiling point, often failing to resolve ethyl trans-2-hexenoate from ethyl cis-3-hexenoate. Polar Wax columns separate based on polarity and hydrogen bonding, providing superior isomer resolution.
Experimental Protocol
Materials & Reagents
-
Target Standard: Ethyl trans-2-hexenoate (>98% purity).
-
Internal Standard (IS): Ethyl heptanoate (structural analog) or Ethyl trans-2-hexenoate-d5 (isotopic analog).
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out").
Sample Preparation: HS-SPME Workflow
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Reasoning: The triple-phase fiber covers the wide polarity range of esters. Carboxen is essential for retaining smaller volatiles, while DVB captures the mid-range aromatics.
-
Step-by-Step Extraction:
-
Aliquot: Transfer 5 mL of sample (e.g., wine, juice) into a 20 mL headspace vial.
-
Modification: Add 1.5 g NaCl (30% w/v).
-
Mechanism:[2] Salting out decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace and increasing sensitivity by 2-5x.
-
-
IS Addition: Spike with 10 µL of Internal Standard solution (50 mg/L in ethanol).
-
Incubation: Equilibrate at 60°C for 10 minutes with agitation (500 rpm).
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
GC-MS Instrumental Parameters
System: Agilent 8890/5977B (or equivalent single quadrupole system).
A. Inlet (Injection Port)
-
Mode: Splitless (for trace analysis <1 ppm) or Split 1:10 (for high conc. >10 ppm).
-
Liner: 0.75 mm ID SPME liner (straight, deactivated). Crucial: Narrow ID improves peak shape for SPME desorption.
B. Column Specifications
-
Type: DB-Wax UI (or equivalent PEG phase).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
C. Oven Program (Optimized for Resolution)
-
Initial: 40°C (hold 3 min) – Traps volatiles.
-
Ramp 1: 5°C/min to 180°C – Slow ramp separates isomers.
-
Ramp 2: 20°C/min to 240°C (hold 5 min) – Cleans column.
-
Total Run Time: ~36 minutes.
D. Mass Spectrometer (MS) Settings
SIM Table (Selected Ion Monitoring):
| Compound | Quant Ion (m/z) | Qual Ions (m/z) | Dwell Time |
|---|---|---|---|
| Ethyl trans-2-hexenoate | 97 | 69, 55, 142 | 50 ms |
| Ethyl Heptanoate (IS) | 88 | 113, 158 | 50 ms |[4]
-
Note on Ions:
-
m/z 97 (Base Peak): Corresponds to the acylium ion [C₅H₉CO]⁺ (Loss of ethoxy group). This is the most sensitive ion.
-
m/z 142: Molecular ion (M⁺). Weak but confirms identity.
-
m/z 69: Hydrocarbon fragment, common in unsaturated chains.
-
Workflow Visualization
The following diagram illustrates the critical path from sample to data, highlighting the decision points for method selection.
Caption: Figure 1. Analytical workflow for Ethyl trans-2-hexenoate. Green nodes indicate the preferred pathway for trace analysis.
Method Validation & QA/QC
To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:
Linearity & Range
-
Prepare a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) in a model solution (12% ethanol/water for wine imitation).
Retention Index (RI) Verification
Because mass spectra of isomers are similar, RI is the secondary identification tool.
-
Inject a C7-C30 Alkane Standard under the exact same oven conditions.
-
Calculate RI using the Van den Dool and Kratz equation.
-
Target RI (DB-Wax): 1330 – 1360 .[7]
-
Target RI (DB-5): 1020 – 1040 .
-
Note: If your calculated RI deviates by >10 units from literature, check carrier gas flow or column trim.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column inlet. | Replace liner with ultra-inert type; trim 10cm from column head. |
| Low Sensitivity | Fiber degradation or leak. | Check fiber usage count (>100 injections usually requires replacement); leak check inlet. |
| Co-elution | Wrong column polarity. | Switch from DB-5 to DB-Wax; decrease ramp rate to 3°C/min. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethyl 2-hexenoate Mass Spectrum.[7] NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[4] LWT - Food Science and Technology. (Contextual grounding for RI values).
- Perestrelo, R., et al. (2006).Optimisation of solid-phase microextraction of volatiles in wines. Journal of Chromatography A. (Basis for HS-SPME parameters).
Sources
- 1. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance HS-SPME-GC-MS Profiling of Ethyl Hex-2-enoate Volatiles
Executive Summary
Ethyl hex-2-enoate (also known as ethyl 2-hexenoate) is a critical volatile ester contributing distinct fruity, green, and pineapple-like notes to matrices ranging from fermented beverages (wines, ciders) to tropical fruits. Its accurate quantification is challenging due to its isomeric forms (predominantly trans or E) and potential for matrix suppression in complex media.
This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1] Unlike generic ester analysis, this protocol is optimized specifically for the physicochemical properties of
Physicochemical Profile & Target Analyte[2][3]
Understanding the analyte is the first step in method design. Ethyl hex-2-enoate possesses a conjugated double bond that alters its polarity and fragmentation compared to its saturated counterpart, ethyl hexanoate.
| Property | Data | Notes |
| Analyte Name | Ethyl (E)-2-hexenoate | Major bioactive isomer |
| CAS Number | 27829-72-7 | Distinct from Ethyl Hexanoate (123-66-0) |
| Molecular Weight | 142.20 g/mol | |
| Log P | ~2.3 – 2.5 | Moderately Lipophilic |
| Boiling Point | 172–174 °C | Semi-volatile / Volatile |
| Odor Threshold | ~1–10 ppb | High potency requires high sensitivity |
| RI (Non-Polar) | 1020 – 1050 | Column: DB-5 / HP-5 |
| RI (Polar) | 1330 – 1360 | Column: DB-WAX / SolGel-WAX |
Critical Insight: The retention index (RI) on a polar column (DB-WAX) is significantly higher than on a non-polar column due to the interaction of the ester functionality and the double bond with the polyethylene glycol phase.
Method Development: The "Why" Behind the Protocol
Fiber Selection: The Tri-Phase Advantage
For profiling ethyl hex-2-enoate alongside other matrix volatiles, a single-phase PDMS fiber is often insufficient.[1] We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2]
-
Mechanism: The DVB layer retains mid-size volatiles (like our target), Carboxen traps small volatiles, and PDMS facilitates migration.
-
Justification: This fiber covers the widest polarity range, ensuring that while we target ethyl hex-2-enoate, we also capture the "aroma context" (co-eluting alcohols and other esters) necessary for comprehensive profiling.
Thermodynamic Optimization (Salting Out)
Ethyl hex-2-enoate has moderate water solubility.[1] To force the analyte into the headspace, we apply the "Salting Out" effect.
-
Action: Addition of NaCl to saturation (~30% w/v).
-
Result: This increases the ionic strength of the solution, decreasing the solubility of organic non-electrolytes and significantly increasing the partition coefficient (
) favoring the headspace.
Diagram: SPME Extraction Thermodynamics
The following diagram illustrates the equilibrium forces at play during the extraction phase.
Caption: Thermodynamic equilibrium shifts driving Ethyl hex-2-enoate from the liquid matrix to the SPME fiber.
Step-by-Step Experimental Protocol
Materials & Reagents
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich or equivalent). Condition fiber at 270°C for 30 min before first use.
-
Vials: 20 mL precision headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 140°C to remove volatiles.
-
Internal Standard (IS): Ethyl heptanoate or d11-ethyl hexanoate (10 mg/L in ethanol).
Sample Preparation[5][6]
-
Weighing: Add 1.5 g of NaCl into a 20 mL headspace vial.
-
Sample Aliquot: Transfer 5 mL of the liquid sample (wine, juice, or fruit slurry) into the vial.
-
IS Spike: Add 10 µL of the Internal Standard solution.
-
Sealing: Immediately cap the vial tightly to prevent volatile loss.
-
Vortex: Vortex for 10 seconds to ensure salt dispersion (salt may not fully dissolve; saturation is the goal).
Automated HS-SPME Workflow
-
Incubation: 15 minutes at 40°C with agitation (500 rpm). This equilibrates the headspace.
-
Extraction: Expose the fiber to the headspace for 30 minutes at 40°C with continued agitation (500 rpm).
-
Note: Do not immerse the fiber in the liquid.
-
-
Desorption: Insert fiber into GC inlet for 3 minutes at 250°C (splitless mode).
GC-MS Configuration[1][7]
-
Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Alternative: DB-5MS for non-polar separation, but WAX is preferred for complex aroma matrices.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 5°C/min to 230°C.
-
Hold 230°C for 5 min.
-
-
Inlet: 250°C, Splitless (purge valve on at 1.0 min). Use a narrow-bore SPME liner (0.75 mm ID).
-
MS Detection:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: SIM/Scan.
-
SIM Ions (Quantification): m/z 97 (Target), 69 (Qualifier 1), 142 (Molecular Ion, Qualifier 2).
-
Note: Unlike saturated ethyl esters (base peak 88), unsaturated ethyl 2-hexenoate typically shows strong fragmentation at m/z 97 (acylium ion) and m/z 69.
-
Workflow Diagram
Caption: End-to-end analytical workflow for the quantification of Ethyl hex-2-enoate.
Data Analysis & Validation
Identification
-
Retention Time Matching: Compare against an authentic standard of Ethyl (E)-2-hexenoate.
-
Spectral Matching: Ensure the ratio of ions 97:69:142 matches the standard within ±20%.
Quantification
Calculate the concentration using the Internal Standard Method :
Quality Control Criteria
-
Linearity:
. -
Precision (RSD): < 15% for replicates (n=5).
-
LOD: Typically < 0.5 µg/L with this method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or leak.[1] | Replace fiber (lifetime ~100 injections).[1] Check inlet septum. |
| Poor Peak Shape | Water condensation on fiber.[1] | Ensure incubation temp = extraction temp. Use a post-desorption bake-out. |
| Carryover | Incomplete desorption.[1] | Increase desorption time to 5 min or run a fiber bake-out method between samples. |
| Shift in RT | Column aging or phase bleed. | Trim column (10-20 cm) or replace liner.[1] Verify flow rate. |
References
-
Sigma-Aldrich. (2025).[3][4] Selection Guide for Supelco SPME Fibers. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Ethyl 2-hexenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[5] Retrieved from
-
Perestrelo, R., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. MDPI Molecules. Retrieved from
-
Carasek, E., & Pawliszyn, J. (2006). Screening of tropical fruit volatile compounds using solid-phase microextraction (SPME) fibers. Journal of Agricultural and Food Chemistry. Retrieved from
-
The Good Scents Company. (2025).[3] Ethyl (E)-2-hexenoate Properties and Safety. Retrieved from
Sources
- 1. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexyl butyrate, 1551-44-6 [thegoodscentscompany.com]
- 5. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
Ethyl hex-2-enoate encapsulation techniques for flavor stability
Executive Summary
Ethyl hex-2-enoate (CAS: 27829-72-7), a key volatile ester responsible for pineapple, green, and waxy nuances in tropical flavor profiles, presents significant stability challenges in formulation. Its
This guide details three distinct encapsulation methodologies designed to mitigate these failure modes:
-
Spray Drying: For high-throughput production and matrix stabilization.
- -Cyclodextrin Inclusion: For molecular-level protection against oxidation.
-
Complex Coacervation: For controlled thermal release and high payload capacity.
Physicochemical Profile & Stability Challenges
Before encapsulation, the core material must be characterized to optimize wall material selection.
| Parameter | Value | Implication for Encapsulation |
| IUPAC Name | Ethyl (E)-hex-2-enoate | Trans-isomer is the primary odorant. |
| LogP | ~2.8 - 2.9 | Highly hydrophobic; requires emulsification or lipophilic hosts. |
| Boiling Point | 182°C (760 mmHg) | Volatile; susceptible to "stripping" during drying. |
| Flash Point | 54°C | Flammable; requires safety controls during atomization. |
| Reactivity | Prone to autoxidation at the double bond and hydrolysis. |
Protocol A: Industrial Spray Drying (Matrix Encapsulation)
Mechanism: Retention is governed by the Selective Diffusion Theory . As the droplet dries, a semi-permeable crust forms rapidly.[1] Water (small molecule) diffuses through this crust, while the larger ethyl hex-2-enoate molecules are trapped.
Critical Success Factor: The time to crust formation must be shorter than the time for the volatile to diffuse to the surface.
Materials
-
Core: Ethyl hex-2-enoate (>98% purity).
-
Wall: Maltodextrin (DE 10-12) and Gum Arabic (Acacia).
-
Ratio: 60:40 (MD:GA).
-
-
Emulsifier: Modified Starch (e.g., OSA Starch) if Gum Arabic is insufficient.
Step-by-Step Protocol
-
Hydration: Dissolve Wall Materials in deionized water at 50°C to achieve 35-40% Total Solids . Allow to hydrate for 12 hours to fully unfold polymer chains.
-
Pre-Emulsification: Add Ethyl hex-2-enoate (Load: 15-20% w/w of solids) under low shear.
-
Homogenization: Process through a two-stage high-pressure homogenizer (35 MPa / 5 MPa).
-
Target: Oil droplet size
. -
QC Check: Verify droplet size via Laser Diffraction before drying. Large droplets lead to surface oil and oxidation.
-
-
Atomization: Feed into spray dryer.
-
Inlet Temp: 160°C (High enough to flash water, low enough to prevent boiling of ester).
-
Outlet Temp: 75-85°C.
-
-
Collection: Cyclone separation. Store powder at <4°C immediately.
Process Visualization
Figure 1: Spray drying workflow emphasizing the transition from emulsion to solid state via selective diffusion.
Protocol B: Molecular Inclusion (Beta-Cyclodextrin)
Mechanism: The hydrophobic cavity of
Critical Success Factor: Achieving thermodynamic equilibrium. The guest molecule must displace the enthalpy-rich water molecules from the CD cavity.
Materials
Step-by-Step Protocol (Co-Precipitation Method)
-
Host Solubilization: Dissolve
-CD in water/ethanol mixture at 55°C. Concentration: 15 mM. -
Guest Addition: Add Ethyl hex-2-enoate slowly to the solution.
-
Molar Ratio: 1:1 (Host:Guest).
-
-
Equilibration: Stir continuously for 4 hours at 55°C, then slowly cool to 25°C over 24 hours.
-
Note: Slow cooling promotes crystal growth of the complex.
-
-
Recovery: The complex will precipitate as a white microcrystalline powder.
-
Filtration & Washing: Filter under vacuum. Wash with absolute ethanol to remove uncomplexed surface oil.
-
Drying: Vacuum dry at 40°C for 48 hours.
Mechanism Visualization
Figure 2: Thermodynamic displacement of water by the ester guest to form a stable inclusion complex.
Protocol C: Complex Coacervation (Controlled Release)
Mechanism: Liquid-liquid phase separation driven by electrostatic attraction between a positively charged protein (Gelatin) and a negatively charged polysaccharide (Gum Acacia) at a specific pH.
Critical Success Factor: Precise pH control (typically 4.0 - 4.2) to maximize the charge differential and coacervate yield.
Materials
-
Polymer A: Gelatin Type A (Isoelectric point ~ pH 8-9).
-
Crosslinker: Transglutaminase (Enzymatic) for food grade; Glutaraldehyde for analytical benchmarks.
Step-by-Step Protocol
-
Solubilization: Prepare 2% (w/v) solutions of Gelatin and Gum Acacia separately in water at 50°C.
-
Mixing: Mix solutions at a 1:1 ratio. Maintain 50°C.
-
Emulsification: Add Ethyl hex-2-enoate (Core:Wall ratio 1:2). Homogenize to form emulsion.
-
Coacervation Trigger:
-
Add 10% Acetic Acid dropwise.
-
Target pH:4.1 ± 0.1 .
-
Observation: Solution will turn turbid as coacervate droplets form and deposit on oil interface.
-
-
Thermal Shock: Rapidly cool the mixture to <10°C using an ice bath. This gels the gelatin shell.
-
Crosslinking: Adjust pH to 6.0 and add Transglutaminase (10 U/g protein). Incubate at 5°C for 12 hours.
-
Drying: Spray dry or freeze dry the resulting slurry.
Phase Separation Visualization
Figure 3: pH-dependent electrostatic attraction driving the shell formation around the ester core.
Analytical Validation & References
To validate the efficacy of these protocols, the following assays are required:
-
Encapsulation Efficiency (EE%):
-
Method: Solvent extraction (Hexane) to measure surface oil vs. Total oil (Hydrolysis + Extraction).
-
Formula:
-
-
Oxidative Stability:
-
Method: Incubate powder at 45°C. Monitor Hexanoic Acid (degradation product) via GC-MS over 4 weeks.
-
References
-
Selective Diffusion in Spray Drying: Thijssen, H. A. C. (1971). Flavor retention in drying preconcentrated food liquids. Journal of Applied Chemistry and Biotechnology. Link
-
Cyclodextrin Complexation: Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. Link
-
Complex Coacervation Mechanisms: Schmitt, C., & Turgeon, S. L. (2011). Protein/polysaccharide complexes and coacervates in food systems. Advances in Colloid and Interface Science. Link
-
Ethyl Hex-2-enoate Properties: PubChem Database. Ethyl trans-2-hexenoate.[5][6]Link
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 5. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 7. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing hydrolysis of ethyl hex-2-enoate in aqueous media
Topic: Minimizing Hydrolysis in Aqueous Media Ticket ID: EHE-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Ethyl hex-2-enoate (Ethyl trans-2-hexenoate) presents a dual challenge in aqueous media: chemical instability (hydrolysis) and physical instability (low solubility/phase separation). While the
This guide provides a self-validating protocol to minimize hydrolysis through three control vectors: pH/Buffer Selection , Supramolecular Shielding , and Thermodynamic Control .
Module 1: The pH & Buffer Trap
The Issue: Ester hydrolysis is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed).[1][2] A common error is selecting a buffer solely for pH capacity without considering its catalytic activity.
The pH-Rate Profile
Esters typically exhibit a V-shaped pH-rate profile.
-
Danger Zone: pH > 7.0 (Base-catalyzed hydrolysis is orders of magnitude faster than acid catalysis).
-
Danger Zone: pH < 3.0 (Acid-catalyzed hydrolysis dominates).
-
Target Window: pH 4.5 – 5.5 . In this region, the specific acid/base catalysis is minimized.
The "Buffer Catalysis" Effect
Critical Warning: Do NOT use Phosphate or Imidazole buffers if avoidable.
Phosphate anions (
Recommended Protocol: Use non-nucleophilic buffers with low catalytic constants.
| Buffer System | Recommended pH Range | Risk Level | Notes |
| Acetate | 3.6 – 5.6 | Low | Best choice for stability window. |
| Citrate | 3.0 – 6.2 | Low-Medium | Good capacity; minimal catalytic effect. |
| Phosphate | 5.8 – 8.0 | High | Acts as a nucleophilic catalyst. Avoid. |
| TRIS | 7.0 – 9.0 | Critical | Primary amine can cause aminolysis (trans-amidation). |
Module 2: Supramolecular Shielding (Formulation)
The Issue: Even at optimal pH, water molecules will eventually hydrolyze the ester. The Solution: "Hide" the ester from the aqueous bulk using inclusion complexes or micellar systems.
Cyclodextrin Encapsulation
Hydroxypropyl-
Protocol: Preparation of Stabilized Stock (10 mM)
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in 10 mM Acetate Buffer (pH 5.0). -
Add Ester: Add Ethyl hex-2-enoate slowly while vortexing.
-
Equilibrate: Shake at 25°C for 4 hours to allow host-guest equilibrium.
-
Filter: Pass through a 0.45 µm PVDF filter to remove uncomplexed (insoluble) ester.
Micellar Protection
Non-ionic surfactants (Tween 80) form micelles where the ester partitions into the hydrophobic core.
-
Concentration Rule: Ensure surfactant concentration is > Critical Micelle Concentration (CMC). For Tween 80, use at least 0.1% (w/v).
Module 3: Thermodynamic Control
The Issue: Hydrolysis is an Arrhenius-driven process.[3] Rate constants double (roughly) for every 10°C increase.
Storage Protocol:
-
Temperature: Store stock solutions at -20°C. Working solutions should be kept on ice (4°C).
-
Co-Solvents: If biological compatibility allows, replace 10-20% of the water with DMSO or Ethanol . This lowers the water activity (
) and the dielectric constant, stabilizing the transition state of the hydrolysis reaction.-
Note: If using Ethanol, be aware of potential transesterification (ethyl ester exchanging with ethyl group is invisible, but if you used methanol, you would form methyl hex-2-enoate).
-
Visualizing the Stabilization Strategy
Caption: Figure 1. Mechanistic flow of hydrolysis threats (Red) and the multi-layered defense strategy (Green) required to stabilize Ethyl hex-2-enoate.
Troubleshooting & FAQs
Q1: My HPLC peak area for Ethyl hex-2-enoate is dropping, but I don't see the hydrolysis product (Hex-2-enoic acid). Why?
Diagnosis: This is likely Physical Instability , not Chemical Hydrolysis. Explanation: Ethyl hex-2-enoate is hydrophobic. If your aqueous media lacks sufficient surfactant or cyclodextrin, the ester may be adsorbing to the plastic walls of your tube or "oiling out" of solution. Test: Add Acetonitrile (50:50) to your sample tube, vortex vigorously, and re-inject. If the peak returns, it was solubility, not hydrolysis.
Q2: Can I use TRIS buffer?
Answer: No. Reasoning: TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. Amines are potent nucleophiles that can attack the ester to form an amide (N-tris-hex-2-enamide) and ethanol. This reaction (aminolysis) is often faster than hydrolysis at pH 8.
Q3: How long can I keep the aqueous solution?
Guideline:
-
Without additives (pH 7): < 4 hours.
-
With Acetate (pH 5): ~24 hours.
-
With Acetate + Cyclodextrin (4°C): 1–2 weeks.
-
Always run a T=0 control injection for every experiment.
References
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][5] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
Jencks, W. P., & Carriuolo, J. (1960). General base catalysis of the hydrolysis of esters. Journal of the American Chemical Society, 82(7), 1778-1786.
-
Connors, K. A. (1997). The stability of cyclodextrin complexes in solution.[5][6] Chemical Reviews, 97(5), 1325-1358.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. oatext.com [oatext.com]
- 5. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-Hexenoate Biosynthesis Optimization
Topic: Optimizing Reaction Temperature for Lipase-Catalyzed Synthesis of Ethyl 2-Hexenoate Support Tier: Level 3 (Senior Application Scientist) Current Status: Operational
Introduction: The Thermal "Sweet Spot"
Welcome to the technical support hub for flavor ester biosynthesis. You are likely here because you are synthesizing ethyl 2-hexenoate (the pineapple/fruity note) and facing a common dilemma: Increasing temperature accelerates the reaction rate, but often kills the catalyst or degrades the final yield.
As your Senior Application Scientist, I will guide you through the thermodynamics and kinetics of this specific esterification. We are moving beyond basic protocols to understand the why behind the temperature setpoints.
Quick Reference: The Critical Parameters
| Parameter | Recommended Range | Critical Limit | Scientific Rationale |
| Reaction Temperature | 45°C – 55°C | > 60°C | Balance between Arrhenius activation and thermal denaturation [1]. |
| Enzyme Catalyst | Immobilized R. miehei (RML) or C. antarctica B (CALB) | Free Lipase | Immobilization increases thermal rigidity, allowing higher operating temps [2]. |
| Water Activity ( | < 0.1 (Molecular Sieves) | > 0.5 | High T + High Water = Hydrolysis (Reverse Reaction) [3]. |
| Atmosphere | Nitrogen Blanket | Ambient Air | The double bond in 2-hexenoate is susceptible to oxidation at T > 50°C. |
Module 1: Troubleshooting Reaction Kinetics & Thermodynamics
Q: "I increased the temperature to 65°C to speed up the reaction, but my final yield dropped. Why?"
A: You have likely crossed the threshold from Kinetic Control to Thermodynamic/Stability Limitation.
In lipase-catalyzed esterification, temperature plays a dual, antagonistic role. You must visualize this as a competition between two curves:
-
The Arrhenius Curve (The Good): Reaction rate increases with temperature due to higher collision frequency and reduced substrate viscosity. For ethyl 2-hexenoate, the activation energy is significant; moving from 30°C to 50°C typically doubles the initial rate [1].
-
The Denaturation Curve (The Bad): Above a specific threshold (often ~55°C for RML, ~65°C for CALB), the enzyme's tertiary structure unfolds.
The "Hidden" Issue: The Exothermic Shift While esterification is often thermoneutral or slightly endothermic, the equilibrium constant is temperature-dependent. If your system is solvent-free, high temperatures might shift the equilibrium away from ester synthesis, especially if ethanol evaporation becomes significant (boiling point ~78°C, but high vapor pressure at 65°C).
Corrective Action:
-
Step 1: Lower the setpoint to 50°C .
-
Step 2: Implement a "Temperature Staging" protocol (see Protocols below) to maximize initial rate without stressing the enzyme.
Q: "My reaction mixture is extremely viscous. Can I use heat to solve this?"
A: Yes, but only if you are running a Solvent-Free System (SFS).
If you are reacting 2-hexenoic acid directly with ethanol (no hexane/heptane), viscosity limits mass transfer. The acid substrate can inhibit the lipase by blocking the active site (dead-end inhibition) [4].[1]
-
The Mechanism: Heat reduces the viscosity of the 2-hexenoic acid, improving diffusion into the porous support of the immobilized enzyme.
-
The Limit: Do not exceed the boiling point of your alcohol donor. If ethanol boils off, the reaction stops due to substrate depletion, not enzyme failure.
Module 2: Enzyme Stability & System Logic
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for temperature optimization, balancing viscosity, stability, and reaction rate.
Figure 1: Decision logic for temperature selection based on solvent system and enzyme type.
Q: "I am using Novozym 435 (CALB). The literature says it is stable at 80°C. Can I run it that hot?"
A: Technically yes, but practically no.
While Candida antarctica Lipase B (CALB) is thermally robust (often cited as stable up to 80°C in dry media), running at this limit for ethyl 2-hexenoate synthesis introduces two specific failure modes:
-
Leaching: At high temperatures (>60°C), the acrylic resin support of Novozym 435 can swell or degrade in the presence of ethanol, causing the enzyme to leach out of the pores [5]. This prevents you from recycling the catalyst.
-
Side Reactions: The 2-hexenoate moiety contains an
-unsaturation. High temperatures increase the rate of oxidative degradation or polymerization of the double bond, leading to off-flavors and colored by-products.
Recommendation: Cap your CALB reactions at 60°C maximum.
Module 3: Experimental Protocols
Protocol A: The Temperature Staging Workflow
Use this protocol to maximize yield while extending enzyme life.
Objective: Overcome initial activation energy barriers without subjecting the enzyme to prolonged thermal stress.
-
Preparation:
-
Substrates: 2-hexenoic acid (0.5 M) + Ethanol (0.6 M).
-
Catalyst: 2% (w/w) Immobilized Lipase (dried over silica gel for 24h).
-
Solvent: n-Hexane (or solvent-free).[2]
-
-
Stage 1: The Kickstart (0 – 60 mins)
-
Temperature: Set to 50°C .
-
Agitation: 200 RPM.
-
Reasoning: High initial rate to convert the bulk of the substrate quickly. The enzyme is fresh and can handle the thermal load.
-
-
Stage 2: The Cruise (60 mins – End)
-
Temperature: Ramp down to 40°C .
-
Reasoning: As product accumulates, the reaction slows due to equilibrium. Lowering T protects the enzyme from thermal deactivation during the long "tail" of the reaction, ensuring it can be reused for the next batch.
-
-
Analysis:
-
Monitor conversion via GC-FID.
-
Check for hydrolysis (free acid content) if water removal wasn't efficient.
-
Protocol B: Determining Thermal Half-Life
Use this if you suspect your enzyme batch is dead.
-
Incubate the immobilized lipase in the reaction solvent (without substrates) at 60°C for 24 hours.
-
Run a standard activity assay (e.g., esterification of hexanoic acid) at 40°C .
-
Compare the initial rate (
) to a fresh batch. -
Pass/Fail: If retained activity is < 80%, your operating temperature is too high for the catalyst's longevity.
Visualizing the Reaction Mechanism
Understanding the Ping-Pong Bi-Bi mechanism helps explain why temperature affects inhibition.
Figure 2: Ping-Pong Bi-Bi mechanism. High temperatures can destabilize the Acyl-Enzyme intermediate, leading to hydrolysis if water is not removed.
References
-
Mamlouk, H., et al. (2025).[1] Enzymatic synthesis of ethyl hexanoate by transesterification: Optimization and kinetic study. ResearchGate.[3][4]
-
Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed synthesis of n-octyl acetate in non-aqueous media. Enzyme and Microbial Technology.[1][5]
-
Chowdary, G. V., & Prapulla, S. G. (2005).[1] Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry.[1]
-
Badgujar, K. C., & Bhanage, B. M. (2015). Factors governing the enzymatic synthesis of ethyl hexanoate.[3][6][7] Journal of Molecular Catalysis B: Enzymatic.
-
Foresti, M. L., & Ferreira, M. L. (2007). Solvent-free lipase-catalyzed synthesis of ethyl oleate: Optimization and stability. Bioresource Technology.
Sources
Technical Support Center: Stability of Ethyl Hex-2-enoate Under UV Exposure
Topic: Photochemical Stability & Degradation Pathways of Ethyl Hex-2-enoate CAS: 1552-67-6 (Trans-isomer dominant) Document ID: TS-EH2E-UV-001 Last Updated: 2026-02-04
Executive Summary & Core Chemistry
Ethyl hex-2-enoate is an
The Primary Issue:
The dominant degradation pathway is Photoisomerization (
Secondary Issues:
-
[2+2] Cycloaddition (Dimerization): Occurs at high concentrations.[1]
-
Photo-oxidation: Occurs if oxygen is present during irradiation.[1]
Troubleshooting Guide (Q&A)
Q1: My sample has developed a "sharp" or "grassy" off-note. Is it degraded?
Diagnosis: Likely UV-induced Isomerization.[1] Technical Explanation: The trans (E) isomer is known for its sweet, fruity, pineapple-like aroma. The cis (Z) isomer often possesses a greener, sharper, or "fatty" odor profile.[1] Verification:
-
Run a GC-MS analysis.[1]
-
Look for a new peak eluting slightly before the main parent peak (cis isomers typically have lower boiling points and elute earlier on non-polar columns).[1]
-
Action: If the cis content exceeds 5-10%, repurify via fractional distillation or discard if high purity is required.[1]
Q2: I observe a gradual decrease in purity on HPLC/GC, but no new distinct impurity peaks. What is happening?
Diagnosis: Oligomerization or Polymerization.[1] Technical Explanation: Prolonged UV exposure, especially in concentrated neat liquid, can initiate radical polymerization or [2+2] dimerization.[1] These dimers (cyclobutane derivatives) have high molecular weights and may not elute under standard GC ramp conditions, appearing as "loss of mass."[1] Verification:
-
Check Viscosity: Has the liquid become thicker?
-
TLC Analysis: Run a TLC plate (Hexane:EtOAc 9:1). Look for spots remaining at the baseline (polymers/dimers).[1]
Q3: Can I store the sample in clear glass if I wrap it in foil?
Diagnosis: Acceptable for short-term, but risky for long-term storage.
Technical Explanation: Aluminum foil blocks UV effectively.[1] However, the risk lies in user error (gaps in wrapping) or incidental exposure during handling.[1]
Action: Transfer to Amber Borosilicate Vials (Type 1, Class B) immediately. These filter out wavelengths
Technical Deep Dive: The Photochemical Pathway
The following diagram illustrates the mechanistic flow of ethyl hex-2-enoate degradation under UV light.
Figure 1: Photochemical pathways of ethyl hex-2-enoate. The primary path is E/Z isomerization.[1] Dimerization is a secondary path favored in high concentrations.
Validated Experimental Protocols
Protocol A: Quantifying Isomerization (GC-FID/MS)
Use this protocol to determine if your sample is still viable.
Prerequisites:
-
Gas Chromatograph (GC) with Split/Splitless inlet.[1]
-
Column: DB-Wax or HP-5 (Polar columns like DB-Wax provide better separation of geometric isomers).
Step-by-Step:
-
Sample Prep: Dilute 10
L of ethyl hex-2-enoate in 1 mL of Hexane (HPLC Grade). -
Inlet Parameters:
-
Temp: 250°C
-
Split Ratio: 50:1[1]
-
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 10°C/min to 200°C
-
Hold: 5 mins
-
-
Analysis:
-
Trans-isomer (Target): Expect major peak at retention time
. -
Cis-isomer (Impurity): Look for peak at
(typically 0.2–0.5 min earlier on non-polar, potentially later on highly polar phases depending on interaction). -
Calculation:
-
Protocol B: Stabilization & Storage
Standard Operating Procedure (SOP) for preventing degradation.
-
Container: Use Amber Glass Vials (USP Type 1).
-
Headspace: Purge headspace with Argon or Nitrogen for 30 seconds before sealing.[1] This prevents photo-oxidation (formation of epoxides/peroxides) which can occur alongside isomerization.
-
Temperature: Store at
. While heat alone doesn't rapidly isomerize the ester, it accelerates oxidation initiated by trace UV exposure.[1]
Data Summary: Physical & Chemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| MW | 142.20 g/mol | |
| UV Absorption Max | ||
| Secondary Abs. | Weak | |
| Boiling Point | 167-174°C | Trans isomer.[1][2] Cis isomer generally lower.[1] |
| Solubility | Ethanol, Oils | Insoluble in water.[1][2] |
References
-
PubChem. (2025).[1] Ethyl hex-2-enoate Compound Summary. National Center for Biotechnology Information.[1] [Link][3]
-
The Good Scents Company. (2024).[1] Ethyl 2-hexenoate General Information and Organoleptics. [Link]
-
Dugave, C., & Demange, L. (2003).[1] Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.[1] (General mechanism of alkene photoisomerization).[1]
-
Synerzine. (2018).[1][4] Safety Data Sheet: 2-Hexenoic acid, ethyl ester, (E)-. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Ethyl Hex-2-enoate Retention Indices on Polar vs. Non-Polar GC Columns
For researchers, scientists, and professionals in drug development, the precise identification of volatile and semi-volatile compounds is a cornerstone of robust analytical methodology. In gas chromatography (GC), while mass spectrometry (MS) provides invaluable structural information, it is the retention index (RI) that offers a highly reproducible, orthogonal parameter for confident compound identification. This guide provides an in-depth comparison of the retention behavior of ethyl hex-2-enoate, a common flavor and fragrance compound, on polar and non-polar GC stationary phases, supported by experimental data and established analytical principles.
The Significance of Retention Indices in Compound Identification
The retention time of a compound in a GC system can be influenced by several factors, including column length, diameter, film thickness, carrier gas velocity, and temperature programming.[1] To overcome these variations and allow for inter-laboratory comparisons, the Kovats Retention Index was developed.[1] This system normalizes the retention time of an analyte to the retention times of a series of n-alkanes, which are assigned retention index values of 100 times their carbon number (e.g., hexane = 600, heptane = 700).[2] The resulting retention index is a more stable and reliable identifier for a given compound on a specific stationary phase.
It is crucial to distinguish between ethyl hex-2-enoate and its saturated counterpart, ethyl hexanoate. The presence of a double bond in the C2 position of ethyl hex-2-enoate introduces a degree of polarity and a more rigid structure compared to the fully saturated ethyl hexanoate. This seemingly minor structural difference can lead to significant variations in their respective retention indices, particularly on polar stationary phases.
Comparative Retention Index Data for Ethyl Hex-2-enoate
The choice of stationary phase is a critical determinant of chromatographic selectivity. Non-polar columns, typically composed of polydimethylsiloxane (e.g., DB-5, HP-5), separate analytes primarily based on their boiling points and van der Waals interactions.[2] In contrast, polar columns, often with polyethylene glycol (e.g., DB-WAX) or cyanopropyl-based stationary phases, exhibit stronger dipole-dipole and hydrogen bonding interactions, leading to greater retention of polar analytes.[2]
The retention indices for ethyl hex-2-enoate on standard non-polar and polar columns are summarized in the table below.
| Analyte | Stationary Phase Type | Stationary Phase Example | Average Retention Index |
| Ethyl hex-2-enoate | Non-Polar (5% phenyl-methylpolysiloxane) | DB-5, HP-5 | ~1035[3] |
| Ethyl hex-2-enoate | Polar (Polyethylene Glycol) | DB-WAX, Supelcowax-10 | ~1348[3] |
Note: The presented retention indices are averaged from multiple sources and may vary slightly depending on the specific experimental conditions.
The data clearly demonstrates a substantial increase in the retention index of ethyl hex-2-enoate on a polar stationary phase compared to a non-polar one. This is a direct consequence of the molecular interactions between the analyte and the stationary phase. The ester functionality and the double bond in ethyl hex-2-enoate contribute to its moderate polarity. On a non-polar DB-5 column, the primary interaction is dispersive, and its elution is largely governed by its boiling point relative to the n-alkanes. However, on a polar DB-WAX column, the polyethylene glycol stationary phase can engage in stronger dipole-dipole interactions with the ester group of ethyl hex-2-enoate. This enhanced interaction results in a longer retention time and, consequently, a significantly higher retention index.
Experimental Protocol for the Determination of Kovats Retention Index
The following is a detailed methodology for the experimental determination of the Kovats Retention Index for a target analyte like ethyl hex-2-enoate.
1. Preparation of Standards and Samples:
-
Analyte Stock Solution: Prepare a 1000 ppm stock solution of ethyl hex-2-enoate in a high-purity solvent (e.g., hexane or methanol).
-
n-Alkane Standard Mix: Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent. The concentration of each n-alkane should be comparable to the expected analyte concentration.
-
Sample for Analysis: Prepare a working solution containing the ethyl hex-2-enoate at a suitable concentration (e.g., 10 ppm) and spiked with the n-alkane standard mix.
2. Gas Chromatography (GC) System and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Columns:
-
Non-polar: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: 50°C hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS).
3. Data Acquisition and Analysis:
-
Inject the prepared sample containing the analyte and n-alkanes onto the GC system.
-
Record the retention times of the analyte and the n-alkanes that elute just before and just after the analyte.
-
Calculate the Kovats Retention Index (I) using the following formula for isothermal or temperature-programmed runs:
I = 100 * [n + (N - n) * (log(t'_r(analyte)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))]
Where:
-
n = carbon number of the n-alkane eluting before the analyte
-
N = carbon number of the n-alkane eluting after the analyte
-
t'_r = adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane)
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the Kovats Retention Index.
Caption: Workflow for Kovats Retention Index Determination.
The Underlying Principles of Analyte-Stationary Phase Interactions
The choice of stationary phase and its interaction with the analyte are governed by the principle of "like dissolves like".
Caption: Analyte-Stationary Phase Interactions.
On a non-polar column, the separation is primarily driven by differences in the boiling points of the analytes. For a polar column, specific interactions such as dipole-dipole forces and hydrogen bonding play a much more significant role, leading to a different elution order and selectivity compared to a non-polar column.
Conclusion
The retention index is a powerful tool for the confident identification of compounds in complex mixtures. The case of ethyl hex-2-enoate clearly illustrates the profound impact of stationary phase polarity on retention behavior. A significantly higher retention index is observed on a polar DB-WAX column compared to a non-polar DB-5 column due to enhanced dipole-dipole interactions between the analyte and the stationary phase. For researchers and drug development professionals, understanding these principles and having access to reliable retention index data are crucial for developing robust and accurate analytical methods. The experimental protocol provided in this guide offers a standardized approach to determining these valuable analytical parameters.
References
-
PubChem. Ethyl trans-2-hexenoate. [Link]
-
NIST. 2-Hexenoic acid, ethyl ester. [Link]
-
Chemistry LibreTexts. Gas Chromatography. [Link]
-
Wikipedia. Kováts retention index. [Link]
-
Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]
-
ResearchGate. Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. [Link]
-
The Pherobase. The Kovats Retention Index: Ethyl hexanoate (C8H16O2). [Link]
-
PubChem. Ethyl hex-2-enoate. [Link]
-
The Good Scents Company. ethyl 2-hexenoate. [Link]
-
FooDB. Showing Compound Ethyl 2-hexenoate (FDB009391). [Link]
-
VCF Online. VCF Guide to use. [Link]
-
ResearchGate. Plots of Kováts retention indexes determined on DB-5 stationary phase.... [Link]
-
Chemistry For Everyone. What Are Kovats Retention Indices In Gas Chromatography?. [Link]
Sources
Comparative Cytotoxicity Profiling: Ethyl hex-2-enoate in Cell Culture Models
[1]
Executive Summary & Core Directive
Objective: This guide provides a technical framework for evaluating the cytotoxicity of Ethyl hex-2-enoate (Ethyl 2-hexenoate) relative to its saturated analog, Ethyl hexanoate , and standard positive controls.[1]
Scientific Rationale: While Ethyl hex-2-enoate is a FEMA-GRAS approved flavoring agent (FEMA 4613), its chemical structure contains an
Key Takeaway: In cell culture models, Ethyl hex-2-enoate is predicted to exhibit higher molar cytotoxicity than Ethyl hexanoate due to electrophilic stress (GSH depletion), despite both being rapidly hydrolyzed in vivo to relatively non-toxic metabolites.[1] This guide outlines the experimental protocols to validate this Structure-Activity Relationship (SAR).
Mechanistic Grounding: The Michael Acceptor Hypothesis
To interpret cytotoxicity data correctly, researchers must distinguish between non-specific narcosis (membrane disruption) and reactive toxicity (covalent binding).
Structural Comparison[1]
-
Ethyl hexanoate (Saturated): A lipophilic ester that acts primarily via non-polar narcosis at high concentrations. It is metabolically inert until hydrolyzed.
-
Ethyl hex-2-enoate (
-Unsaturated): Contains a double bond conjugated to the carbonyl group.[1] This polarization renders the -carbon electrophilic, allowing it to react with soft nucleophiles (like the thiol group of Glutathione) via 1,4-conjugate addition (Michael Addition).
Pathway Visualization
The following diagram illustrates the differential cellular fate of the two compounds.
Figure 1: Differential toxicity pathways.[1] Ethyl hex-2-enoate (Red path) can deplete cellular antioxidant reserves (GSH), leading to oxidative stress, whereas Ethyl hexanoate (Blue path) relies on non-specific membrane effects.[1]
Experimental Protocol: Comparative Profiling
This protocol is designed to be self-validating by including both a viability endpoint (MTT) and a mechanistic endpoint (GSH quantification).[1]
Experimental Design Matrix
| Parameter | Condition | Rationale |
| Test Compound | Ethyl hex-2-enoate | Target analyte.[1] |
| Negative Control | Ethyl hexanoate | Structurally similar but non-reactive (Saturated). |
| Vehicle Control | 0.1% DMSO or Ethanol | Esters have low water solubility; maintain vehicle <0.5%.[1] |
| Positive Control | Acrolein or DEM | Known potent Michael acceptors (validates GSH assay). |
| Cell Model | HepG2 (Liver) or HaCaT (Skin) | HepG2 for metabolic competence; HaCaT for dermal exposure. |
Step-by-Step Methodology
Phase A: Preparation of Stock Solutions
-
Purity Check: Ensure Ethyl hex-2-enoate is >98% pure (trans-isomer is most common).[1]
-
Solubilization: Dissolve neat compound in DMSO to create a 100 mM stock.
-
Serial Dilution: Prepare 2x working concentrations in complete media (range: 0 µM to 1000 µM). Note: Esters are volatile. Seal plates with parafilm or use low-evaporation lids.[1]
Phase B: Dual-Endpoint Assay (Viability + Mechanism)
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL of treatment media (Compounds, Controls).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Endpoint 1 (GSH): In duplicate plates, use a luminescence-based GSH assay (e.g., GSH-Glo) to measure thiol depletion before overt cell death occurs (e.g., at 6h or 12h timepoint).[1]
-
Endpoint 2 (Viability): In parallel plates, perform MTT or Resazurin assay at 24h.
Workflow Diagram
Figure 2: Parallel workflow to distinguish cytotoxicity (IC50) from oxidative mechanism (GSH).
Comparative Data Analysis
The following table summarizes the expected performance based on established Structure-Activity Relationships (SAR) for
Representative Performance Metrics
| Metric | Ethyl hex-2-enoate (Unsaturated) | Ethyl hexanoate (Saturated) | Interpretation |
| IC50 (24h) | 50 - 300 µM | > 1000 µM | The unsaturated ester is 3-10x more potent due to electrophilic reactivity.[1] |
| GSH Levels | Significant depletion at sub-lethal doses (< IC50). | No depletion until high necrotic doses. | Confirms Michael acceptor mechanism for hex-2-enoate.[1] |
| ROS Induction | Moderate Increase.[1] | Minimal / None. | Downstream effect of GSH depletion. |
| Rescue | Toxicity reduced by NAC (N-acetylcysteine) co-treatment.[1] | No significant rescue by NAC. | NAC acts as a decoy nucleophile, neutralizing the unsaturated ester. |
Critical Insight: If Ethyl hex-2-enoate shows an IC50 > 500 µM in your specific cell line, the cell type likely has high endogenous Glutathione-S-Transferase (GST) activity or rapid esterase hydrolysis capacity, which detoxifies the compound before it causes damage.[1]
Regulatory & Safety Context
While in vitro assays may show cytotoxicity, it is vital to contextualize this with in vivo safety data to avoid alarmism.
-
Metabolic Hydrolysis: In vivo, carboxylesterases rapidly hydrolyze Ethyl hex-2-enoate into 2-hexenoic acid and ethanol .[1]
-
FEMA/EFSA Status: Both Ethyl hex-2-enoate (FEMA 4613) and Ethyl hexanoate (FEMA 2439) are GRAS (Generally Recognized As Safe).[1] The rapid hydrolysis prevents systemic accumulation of the electrophilic parent ester.
-
Relevance: The cytotoxicity data generated here is most relevant for local contact toxicity (e.g., oral mucosa, flavor inhalation) rather than systemic toxicity.
References
-
Schultz, T. W., et al. (2004).
-unsaturated compounds." SAR and QSAR in Environmental Research.-
Supports the claim th
-unsaturated esters exhibit enhanced toxicity via electrophilic modes of action compared to saturated analogs.[2]
-
-
PubChem. (n.d.).[3] "Ethyl trans-2-hexenoate (Compound)." National Library of Medicine.
- Source for chemical structure, physical properties, and identific
-
FEMA. (2015). "Ethyl hex-2-enoate - FEMA Flavor Ingredient Library."[1] Flavor and Extract Manufacturers Association.[3][4]
- Verifies GRAS status and regulatory identific
-
Expert Panel for Fragrance Safety. (2013). "Safety Assessment of Alkyl Ethylhexanoates." Cosmetic Ingredient Review.
- Provides comparative safety data for saturated ethylhexanoates, confirming low toxicity due to rapid hydrolysis.
-
Chan, K., et al. (2008). "The Nrf2-Keap1-ARE pathway as a potential therapeutic target."[1][5] Validation of Michael Acceptor interactions with cellular thiols.
- Mechanistic background on how electrophilic compounds interact with the GSH/Nrf2 system.
Sources
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl hex-2-enoate | C8H14O2 | CID 519129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Correlation between sensory panel data and GC-MS quantification of ethyl 2-hexenoate
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Formulation Scientists, Flavor Chemists, Analytical Chemists
Executive Summary: The "Peak Area" Trap
In drug development and flavor chemistry, a critical disconnect often exists between analytical data and human perception. Ethyl 2-hexenoate (CAS: 1552-67-6), a potent ester responsible for pineapple, green, and waxy nuances, serves as a perfect model for this challenge.
While Gas Chromatography-Mass Spectrometry (GC-MS) provides absolute quantification, it fails to account for Odor Activity Values (OAV) , matrix suppression , and non-linear psychophysical responses (Stevens’ Power Law). A formulation showing a 50% reduction in ester concentration via GC-MS may only result in a 10% reduction in perceived intensity, potentially leading to flavor masking failures in oral suspensions or off-notes in placebo matching.
This guide objectively compares the two methodologies and provides a validated protocol to bridge the gap using OAVs and psychophysical modeling.
Technical Profile: Ethyl 2-Hexenoate[1]
Before correlating data, one must understand the analyte's behavior. Ethyl 2-hexenoate is distinct from its saturated counterpart (ethyl hexanoate) due to the double bond, which imparts a sharper, "greener" character.
| Property | Value / Description | Impact on Correlation |
| Structure | High volatility; susceptible to oxidation. | |
| Odor Quality | Pineapple, Green Apple, Waxy | Multidimensional; quality changes with concentration. |
| Detection Threshold (Water) | ~4–10 µg/L (ppb) | Extremely low; trace amounts trigger sensory response. |
| Detection Threshold (Ethanol) | ~200–600 µg/L (ppb) | Matrix Effect: Ethanol suppresses volatility/perception. |
| LogP | 2.3 | Hydrophobic; partitions heavily into lipid-based excipients. |
Methodology Comparison
Method A: Instrumental Quantification (GC-MS)
Objective: Absolute concentration determination.
Strength: High reproducibility, linear dynamic range (
Method B: Sensory Descriptive Analysis (Human Panel)
Objective: Perceived intensity and hedonic characterization. Strength: Represents the actual patient/consumer experience. Weakness: High variance, subject to fatigue, expensive, non-linear.
The Bridge: Odor Activity Value (OAV)
The only valid metric for correlation is the OAV, calculated as:
Experimental Protocols
Protocol A: GC-MS Quantification (SIM Mode)
Use this protocol to generate the
-
Internal Standard (ISTD): Use Ethyl heptanoate or Ethyl 2-hexenoate-d3 (5 ppm in methanol).
-
Why: Corrects for extraction efficiency and injection variability.
-
-
Extraction: Headspace Solid-Phase Microextraction (HS-SPME).
-
Fiber: DVB/CAR/PDMS (Grey) – optimal for esters.
-
Incubation: 40°C for 20 mins with agitation (500 rpm).
-
-
GC Parameters:
-
Column: DB-WAX or equivalent polar column (separates esters effectively).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven: 40°C (2 min)
5°C/min 230°C.
-
-
MS Detection (SIM Mode):
-
Target Ions: m/z 69 (Quant), 113, 99 (Qual).
-
Note: Avoid full scan for quantification; SIM increases sensitivity by 10-100x.
-
Protocol B: Sensory Threshold & Intensity (3-AFC)
Use this protocol to generate the
-
Panel: 8–12 trained judges.
-
Threshold Determination (3-AFC):
-
Prepare 3 cups: 2 controls (matrix only), 1 spiked.
-
Ascending concentration series (logarithmic scale: 1, 3, 10, 30 ppb).
-
Calculate
as the geometric mean of the highest "miss" and lowest "hit" for the group.
-
-
Intensity Scaling:
-
Use a 15-point universal scale (0 = None, 15 = Extremely Strong).
-
Reference: 50 ppm Ethyl 2-hexenoate = "10" (Strong).
-
Correlation Logic & Visualization
The relationship between GC-MS data (Concentration,
- : Perceived Intensity[1][2]
- : Concentration (from GC-MS)
- : Exponent (typically 0.3 – 0.6 for esters)
- : Constant[1][3][4]
If you plot GC Area vs. Sensory Score linearly, you will see a plateau effect (saturation). You must log-transform the data to achieve a linear correlation:
Workflow Diagram
The following diagram illustrates the parallel workflow required to build a predictive model.
Caption: Dual-track workflow integrating analytical concentration and sensory thresholds to derive a predictive psychophysical model.
Data Interpretation: The "Danger Zone"
The following table demonstrates why direct GC-MS correlation fails without OAV correction.
| Scenario | GC-MS Conc. (ppb) | Fold Change (Analytical) | Odor Activity Value (OAV)* | Sensory Intensity (0-15) | Interpretation |
| Baseline | 10 | - | 2.5 | 2.0 | Barely detectable. |
| Formulation A | 50 | 5x | 12.5 | 6.5 | Distinct fruity note. |
| Formulation B | 500 | 50x | 125 | 11.0 | Strong; saturation begins. |
| Formulation C | 2000 | 200x | 500 | 12.5 | Plateau: 4x conc. increase yields negligible sensory difference. |
-
Assumed Threshold in Matrix = 4 ppb.
-
Note how Formulation C shows massive analytical increase but minimal sensory increase. This is the "Psychophysical Plateau."
Expert Insight: Matrix Interference
If your formulation contains ethanol (>5%) , cyclodextrins , or lipids :
-
The partition coefficient (
) changes. -
The GC-MS headspace concentration will drop (unless using total solvent extraction).
-
The Sensory Threshold will increase (sensitivity drops).
-
Action: You must re-determine the sensory threshold in the exact vehicle/placebo, or your OAV calculation will be invalid.
References
-
Evaluation of Perceptual Interactions between Ester Aroma Components. (2020). Foods. Discusses OAVs and synergistic effects of ethyl esters. [Link]
-
Odor Detection Thresholds for Selected Pure Compounds. (2022). Chemical Engineering Transactions. Provides updated threshold methodologies. [Link]
-
Stevens' Power Law in Psychophysics. (Wikipedia Summary/Overview). Fundamental background on the non-linear scaling of sensory intensity. [Link][1][5]
-
Ethyl 2-hexenoate Compound Summary. (PubChem). Chemical and physical properties.[6][7][8][9][10][11] [Link]
Sources
- 1. Stevens's power law - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Steven's Power Law [isle.hanover.edu]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scent.vn [scent.vn]
- 7. E | Health & Human Services [hhs.iowa.gov]
- 8. glsciences.eu [glsciences.eu]
- 9. Multiregional Characterization of White Wines Using Odor Activity Values, Aromatic Scores, and LDA Classification [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ethyl Hex-2-enoate
[1][2]
Executive Summary & Chemical Profile
Ethyl hex-2-enoate (Ethyl 2-hexenoate) is an unsaturated ester commonly used in fragrance and flavor synthesis.[1][2] While often perceived merely as a "fruity" flavoring agent, its physicochemical properties—specifically its flash point and immiscibility with water—dictate strict disposal protocols under RCRA (Resource Conservation and Recovery Act) guidelines.[2]
Operational Directive: Treat all ethyl hex-2-enoate waste as Ignitable Hazardous Waste (D001) . Under no circumstances should this compound be disposed of via sanitary sewer systems (drains).[2]
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 1552-67-6 (General) / 27829-72-7 (Trans) | Use for waste manifesting and inventory tracking.[1][2][3] |
| Flash Point | ~54°C - 62°C (130°F - 144°F) | CRITICAL: Falls near the RCRA ignitability cutoff (60°C).[1][2] We treat it as Flammable (D001) to ensure compliance margin. |
| Water Solubility | Insoluble / Immiscible | Do not pour down drain. Will phase-separate, damaging plumbing seals and violating Clean Water Act discharge permits.[1][2] |
| Specific Gravity | ~0.90 g/mL | Floats on water.[1][2] In a fire scenario, water streams may spread the burning liquid.[2] |
| Reactivity | Stable; Incompatible with Oxidizers | Segregate strictly from nitric acid, perchlorates, and peroxides to prevent exothermic hydrolysis or ignition.[1] |
Waste Stream Segregation Protocol
Effective disposal begins at the bench.[2] You must segregate this chemical into the correct waste stream immediately upon generation.[2]
The "Non-Halogenated" Rule
Ethyl hex-2-enoate contains carbon, hydrogen, and oxygen, but no halogens (Fluorine, Chlorine, Bromine, Iodine).[1][2]
-
Correct Stream: Organic Solvents (Non-Halogenated).[2]
-
Why? Halogenated wastes require higher incineration temperatures and scrubbers to remove acid gases (HCl, HF).[2] Mixing non-halogenated esters into halogenated waste streams increases disposal costs and complicates the incineration process.[2]
Container Selection & Labeling[1]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) carboys or Amber Glass bottles.[2] Avoid low-density plastics that may soften upon long-term exposure to esters.[1][2]
-
Headspace: Leave at least 10% headspace in the container.[2] Esters can expand significantly with temperature fluctuations; lack of headspace can lead to container rupture.[2]
-
Labeling Requirements:
-
Chemical Name: Write out "Ethyl hex-2-enoate" fully. Do not use abbreviations or chemical formulas.
-
Hazard Checkbox: Mark "Flammable" and "Irritant."[2]
-
Step-by-Step Disposal Workflow
Phase A: Routine Liquid Waste
-
Preparation: Don standard PPE (Nitrile gloves, safety glasses, lab coat).[2] Ensure the waste container is grounded if transferring volumes >4 Liters to prevent static discharge.[2]
-
Transfer: Pour waste into the Non-Halogenated Organic Solvent carboy.
-
Logging: Record the volume added on the waste log sheet attached to the carboy.
-
Closure: Cap the container tightly immediately after use. Do not leave funnels in the neck of the carboy (a common violation).[2]
Phase B: Empty Container Management
-
P-Listing Check: Ethyl hex-2-enoate is not P-listed (acutely toxic).[1][2] Therefore, containers can be "RCRA Empty."[2]
-
Triple Rinse: Rinse the empty reagent bottle three times with a small volume of ethanol or acetone.[2]
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Waste container (do not pour rinsate down the drain).[2]
-
Defacing: Deface the original label and mark "Empty."[2] Discard the glass bottle in the designated glass trash or recycling, depending on facility rules.
Spill Management & Emergency Response
Scenario: A 500mL bottle of Ethyl hex-2-enoate shatters on the floor.
Immediate Action:
-
Alert & Evacuate: Announce the spill. Remove ignition sources (Bunsen burners, hot plates) immediately due to flammable vapors.[2]
-
Ventilate: Open fume hood sashes to max safe height or open windows if safe to do so.
-
Absorb:
-
Do NOT use paper towels as the primary absorbent (increases surface area for evaporation/flammability).[2]
-
USE inert absorbents: Vermiculite, sand, or commercial "Solvent/Oil" spill pads.
-
-
Collect: Scoop absorbed material into a heavy-duty plastic bag or a wide-mouth pail.[2]
-
Disposal of Debris: Label the bag/pail as "Solid Debris Contaminated with Flammable Liquid (Ethyl hex-2-enoate)." This goes to the hazardous waste stream, not the general trash.[2]
Visual Workflow (Decision Logic)
Figure 1: Decision logic for the segregation and disposal of Ethyl hex-2-enoate, ensuring RCRA compliance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519129, Ethyl hex-2-enoate.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001 Ignitability).[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Ethyl hex-2-enoate (Registration Dossier).[2] Retrieved from [Link][1][2]
Personal protective equipment for handling Ethyl hex-2-enoate
Document Control:
-
Subject: Personal Protective Equipment (PPE) & Handling Protocols
-
Target Compound: Ethyl hex-2-enoate (CAS: 2396-84-1 / 27829-72-7)
-
Status: Operational / Immediate Action
Executive Safety Summary (Immediate Action)
Do not treat this compound as a benign flavoring agent. While Ethyl hex-2-enoate is used in flavor/fragrance applications, in the concentrated laboratory environment, it presents specific flammability and permeation risks that standard "general chemistry" PPE may not address.
Critical Hazards
-
Flammability: Flash Point is ~54°C (129°F) . It is a Class II Combustible Liquid (or Flammable Liquid Cat 3 under GHS). Static discharge or hot plates can trigger ignition.
-
Chemical Permeation: As an ester, it can degrade natural rubber and soften disposable nitrile over time. Latex gloves offer zero protection.
-
Irritation: Causes skin (H315) and serious eye (H319) irritation.[1][2]
The "Never" List
-
NEVER use Latex gloves (rapid permeation).
-
NEVER handle outside a fume hood if heating >40°C.
-
NEVER store near oxidizers or strong acids.
Chemical Profile & Risk Assessment
Effective safety protocols rely on understanding the why behind the gear. We do not wear PPE to satisfy a checklist; we wear it to counter specific physical properties.
| Property | Value | Operational Implication |
| Physical State | Colorless Liquid | Fluidity allows rapid spreading; requires spill containment trays. |
| Flash Point | 54°C (Closed Cup) | High Risk. Vapor/air mixtures can ignite near standard lab hot plates. |
| Odor Threshold | Low (Fruity/Green) | Olfactory fatigue can occur. Do not rely on smell to detect leaks. |
| Solubility | Lipophilic (Fat soluble) | Rapidly penetrates skin oils/barriers upon contact. |
| Reactivity | Potential Michael acceptor. Can react with nucleophiles (proteins) causing sensitization over long-term exposure. |
PPE Selection Matrix
The following matrix is designed for Self-Validation . Before starting, verify your equipment matches these specifications.
Hand Protection: The "Double-Barrier" Protocol
Esters are notorious for permeating thin disposable gloves.
-
Standard Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile (Sacrificial layer).
-
-
Heavy Exposure/Immersion: Butyl Rubber or Silver Shield (Laminate).
| PPE Category | Standard Operation (Analytical/Cold) | Preparative Operation (Synthesis/Heating) | Rationale |
| Gloves | Double Nitrile (min 5 mil outer). Change every 30 mins. | Butyl Rubber or Laminate (Silver Shield). | Esters swell nitrile. Laminate offers >4hr breakthrough time. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (Indirect Vent). | Prevent vapor absorption into contact lenses or direct splash. |
| Respiratory | Fume Hood (Face velocity >100 fpm). | Fume Hood + Organic Vapor (OV) Respirator if outside hood. | Heating generates significant organic vapors. |
| Body | FR (Flame Resistant) Lab Coat (Nomex/Cotton blend). | FR Lab Coat + Chemical Apron (Butyl/Neoprene). | Synthetic lab coats (polyester) melt into skin during fire. |
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the required safety setup for your specific task.
Figure 1: Decision tree for selecting appropriate PPE based on operational volume and thermal conditions.
Operational Protocols
A. Receipt & Storage[1][2][3][4][5]
-
Inspection: Upon receipt, check the bottle seal. Esters can seep through loose caps.
-
Segregation: Store in a Flammables Cabinet . Keep separate from oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.
-
Environment: Cool, dry, dark area. Heat degrades the ester and increases internal vapor pressure.
B. Synthesis & Handling (The "Cold-Start" Rule)
-
Static Control: Because the flash point (54°C) is close to ambient lab temperatures in warm climates or near equipment, ground all glassware when transferring >500mL.
-
The Cold-Start: If heating the reaction, purge the headspace with Nitrogen/Argon before heating to remove oxygen, reducing flammability risk.
-
Transfer: Use glass or stainless steel pipettes. Avoid polystyrene plastics, which may etch or dissolve.
C. Waste Disposal[1][3][5]
-
Segregation: Dispose of as Non-Halogenated Organic Solvent Waste .
-
Prohibition: Do NOT pour down the drain. It is toxic to aquatic life (H411) and will damage plumbing seals over time.
-
Container: Use High-Density Polyethylene (HDPE) or steel waste drums.
Emergency Response
Skin Exposure (Immediate Action)
-
Doff: Immediately remove contaminated gloves/clothing.[3] Do not peel gloves by the fingertips; roll them down from the wrist to trap the chemical inside.
-
Wash: Rinse skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.
-
Assess: If redness (erythema) persists, seek medical attention.
Spill Management (< 500mL)
-
Isolate: Turn off all hot plates and stirrers. Remove ignition sources.[1][4][3][5]
-
PPE Up: Don Butyl gloves and goggles.
-
Absorb: Use vermiculite or polypropylene pads .
-
Note: Do not use paper towels for large spills; they increase surface area for evaporation and flammability.
-
-
Disposal: Place soaked absorbents in a sealed bag inside a fume hood.
References
-
PubChem. (n.d.). Ethyl trans-2-hexenoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.).[6] Ethyl (E)-hex-2-enoate Registration Dossier. European Chemicals Agency.[6] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
